

Chemical structure and properties of Kaempferol 3,7,4'-trimethyl ether.

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Compound of Interest

Compound Name: Kaempferol 3,7,4'-trimethyl ether

Cat. No.: B191655

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An In-depth Technical Guide to Kaempferol 3,7,4'-trimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3,7,4'-trimethyl ether, a naturally occurring methylated flavonoid, is a derivative of the widely studied flavonol, kaempferol. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its synthesis, isolation, and biological evaluation, alongside a summary of its quantitative data. Furthermore, this guide elucidates the compound's interaction with key cellular signaling pathways, offering insights into its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Kaempferol 3,7,4'-trimethyl ether is structurally characterized by a flavonoid backbone with methoxy groups at positions 3, 7, and 4' and a hydroxyl group at position 5.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[1]
Synonyms	Kaempferol-3,7,4'-trimethylether, 5-Hydroxy-3,7,4'-trimethoxyflavone, Ermanin
CAS Number	15486-34-7[1]
Molecular Formula	C ₁₈ H ₁₆ O ₆ [1]
Canonical SMILES	<chem>COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3O)OC)OC</chem> [1]
InChI Key	WSQWAMGRHJQANC-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **Kaempferol 3,7,4'-trimethyl ether** are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	328.32 g/mol	[2]
Appearance	Yellow powder/solid	[2][3]
Melting Point	157-158 °C	ChemicalBook
Boiling Point (Predicted)	549.0 ± 50.0 °C	ChemicalBook
Density (Predicted)	1.36 ± 0.1 g/cm ³	ChemicalBook
Solubility	Soluble in DMSO (11 mg/mL)	[3]

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of **Kaempferol 3,7,4'-trimethyl ether**. While specific spectral data for this derivative is not readily available in the searched literature, representative data for the parent compound, kaempferol, is provided for reference.

Table 3: Spectral Data of Kaempferol (Parent Compound)

Technique	Key Data
UV-Vis (Methanol)	λ_{max} : 266 nm, 366 nm
IR (KBr)	$\sim 3427\text{ cm}^{-1}$ (O-H), $\sim 1613\text{ cm}^{-1}$ (C=O)
$^1\text{H-NMR}$ (DMSO- d_6 , 400 MHz)	δ 12.49 (s, 1H, 5-OH), 8.05 (d, $J=8.8\text{ Hz}$, 2H, H-2',6'), 6.93 (d, $J=8.8\text{ Hz}$, 2H, H-3',5'), 6.48 (d, $J=1.9\text{ Hz}$, 1H, H-8), 6.19 (d, $J=1.9\text{ Hz}$, 1H, H-6)
$^{13}\text{C-NMR}$ (DMSO- d_6 , 100 MHz)	δ 176.4 (C-4), 164.4 (C-7), 161.2 (C-5), 159.9 (C-4'), 156.7 (C-9), 147.3 (C-2), 136.2 (C-3), 129.9 (C-2',6'), 122.3 (C-1'), 115.9 (C-3',5'), 103.6 (C-10), 98.7 (C-6), 93.9 (C-8)
Mass Spectrometry (ESI-MS)	$[\text{M-H}]^-$ at m/z 285.04

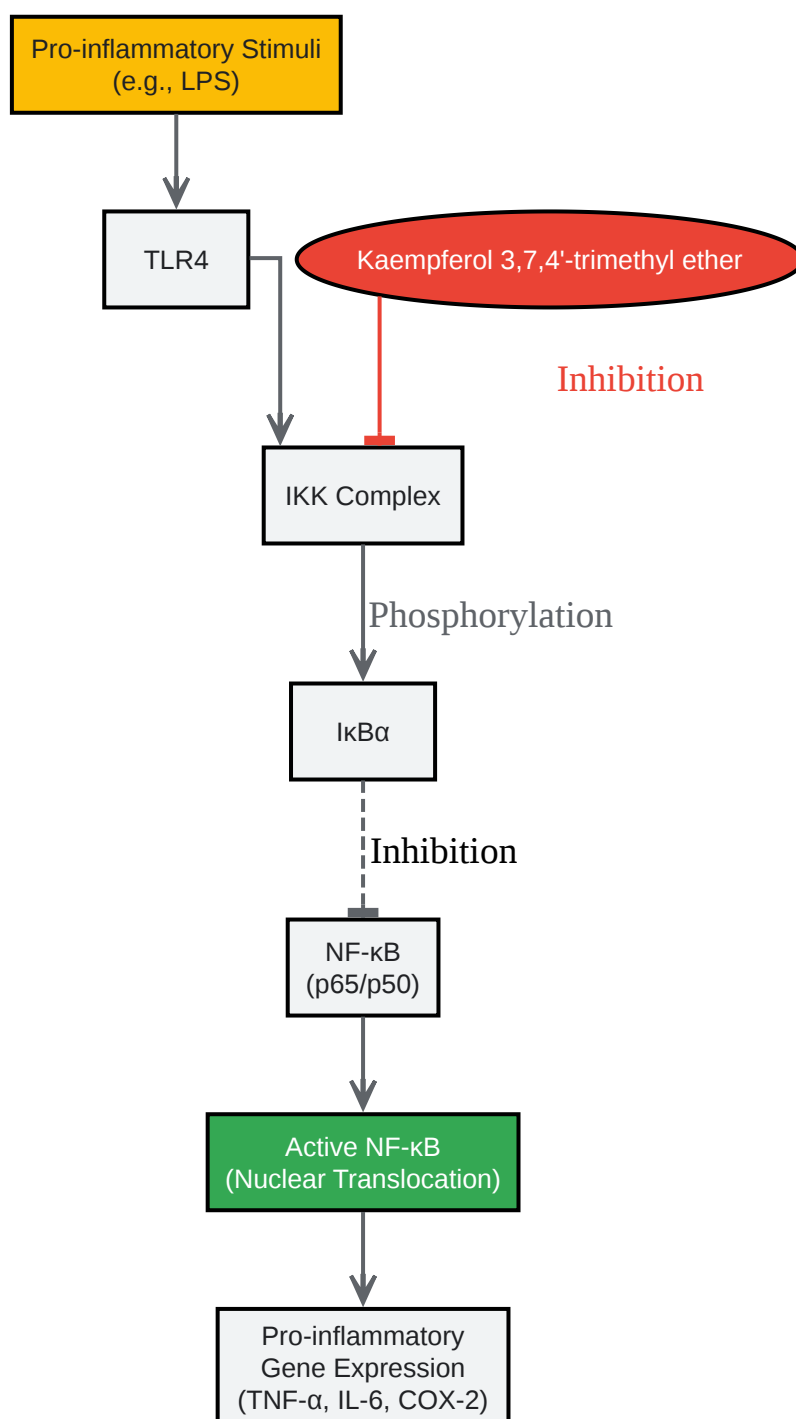
Biological Activities and Signaling Pathways

Kaempferol 3,7,4'-trimethyl ether is a flavonol aglycone that has been isolated from plants such as *Siparuna gigantotepala* and is known to possess antioxidant activity.^{[4][5]} Its biological activities are largely inferred from its parent compound, kaempferol, which exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The methylation of hydroxyl groups can enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability and efficacy.

Anti-inflammatory Activity

The anti-inflammatory effects of kaempferol are well-documented and are primarily attributed to its ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that **Kaempferol 3,7,4'-trimethyl ether** shares these mechanisms of action.

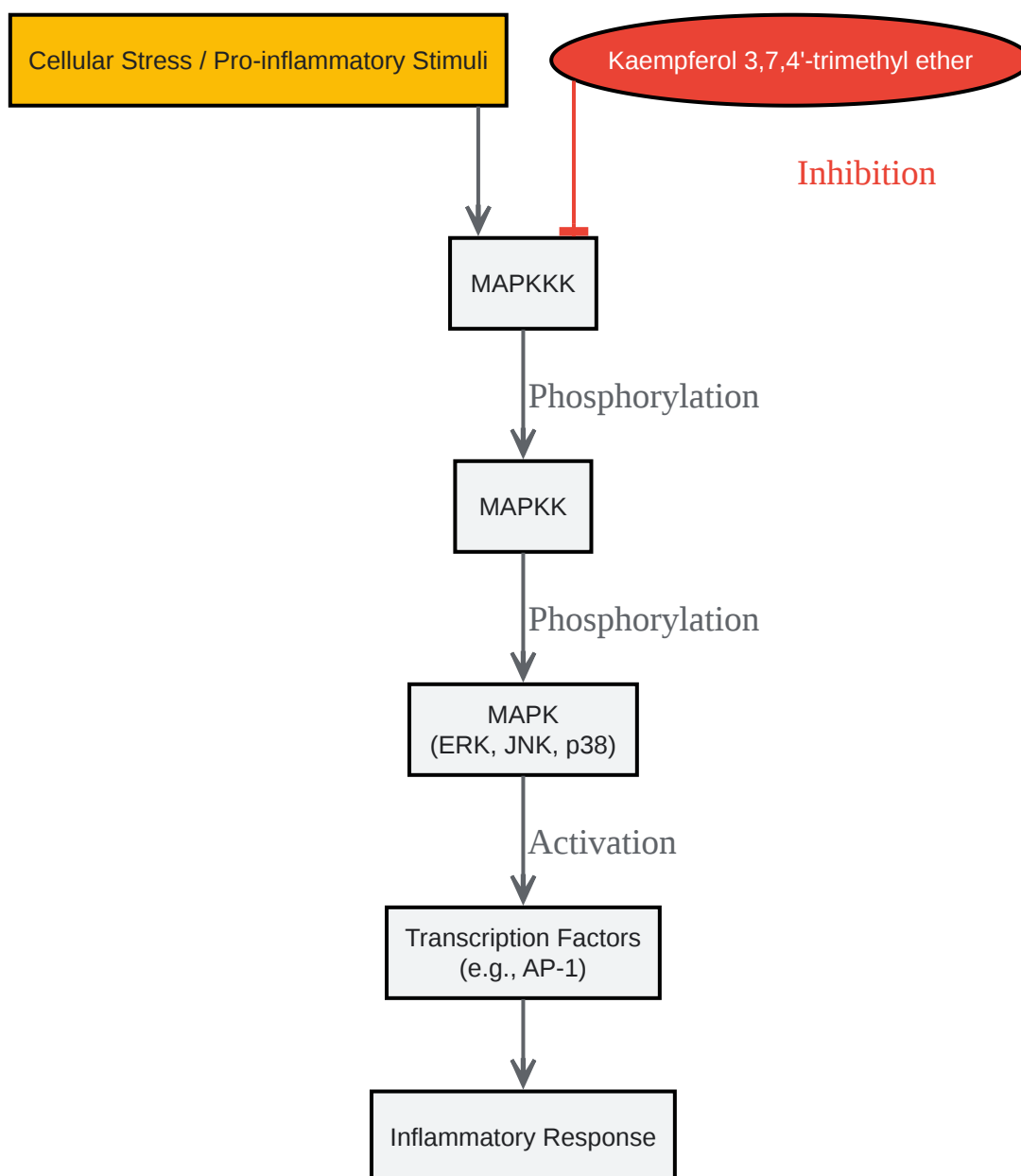
The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and induce the expression of inflammatory genes. Kaempferol has been shown to inhibit NF- κ B activation by preventing the degradation of I κ B α .

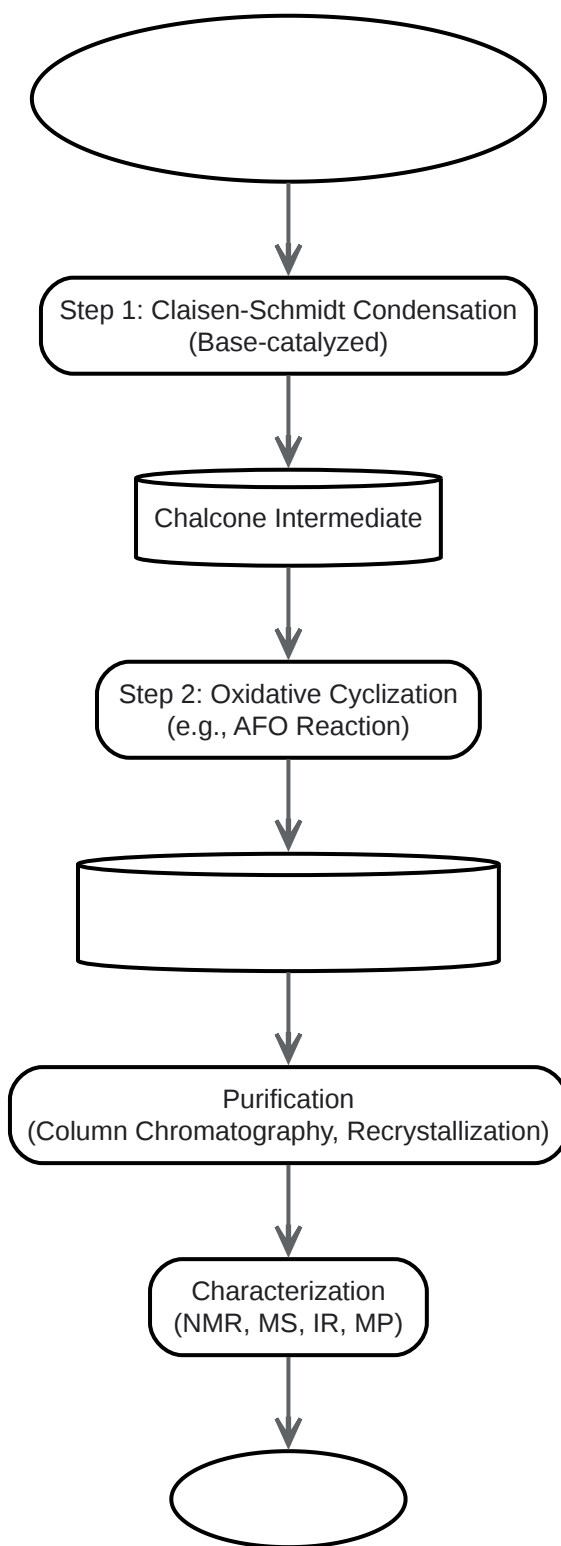


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Figure 1: Proposed inhibition of the NF- κ B signaling pathway.

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. The three main MAPK families are ERK, JNK, and p38. Kaempferol has been demonstrated to inhibit the phosphorylation of these kinases, thereby downregulating the expression of downstream inflammatory mediators.





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